西蒙德辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

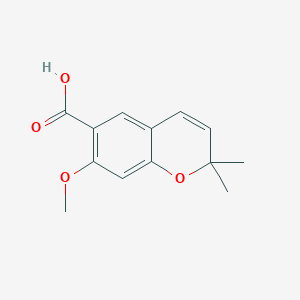

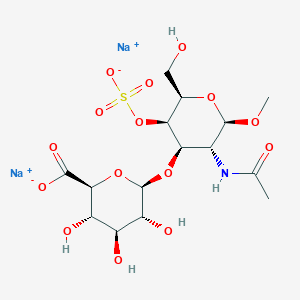

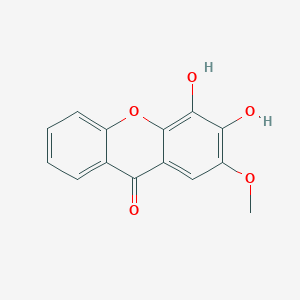

The compound “Simmondsin” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups attached to a cyclohexylidene ring

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

作用机制

Simmondsin, also known as (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile, is a unique molecule found in the Jojoba plant (Simmondsia chinensis). This compound has been the subject of numerous studies due to its potential medicinal properties .

Target of Action

It is known to have an anorexic action, reducing food intake . It is thought to reduce appetite by increasing levels of cholecystokinin , a hormone that induces satiety.

Mode of Action

The exact mode of action of Simmondsin is not entirely understood. It is believed to interact with its targets, leading to changes in the body’s hunger signals. This interaction results in a reduced appetite, making Simmondsin a potential treatment for obesity .

Biochemical Pathways

Simmondsin appears to affect the biochemical pathways related to hunger and satiety. It is thought to increase levels of cholecystokinin, a hormone involved in inducing feelings of fullness . .

Result of Action

The primary result of Simmondsin’s action is a reduction in food intake. In studies, it has been shown to have a more pronounced food intake-reducing effect in obese subjects . Additionally, it has been suggested that Simmondsin may have antioxidant properties .

Action Environment

Simmondsin is derived from the Jojoba plant, which is native to arid and semi-arid areas . The plant’s ability to thrive in harsh environments suggests that Simmondsin may be stable under various environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including hydroxylation, methoxylation, and cyclization. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield primary amines.

相似化合物的比较

Similar Compounds

- (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetaldehyde

- (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetone

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of both hydroxyl and methoxy groups on the cyclohexylidene ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from similar compounds.

属性

CAS 编号 |

51771-52-9 |

|---|---|

分子式 |

C16H25NO9 |

分子量 |

375.37 g/mol |

IUPAC 名称 |

(2Z)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |

InChI |

InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3+/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 |

InChI 键 |

KURSRHBVYUACKS-XGYNEUJOSA-N |

SMILES |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |

手性 SMILES |

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |

熔点 |

95-100°C |

物理描述 |

Solid |

同义词 |

SIMMONDSIN; (1z,2-alpha,3-beta,4-beta,6-beta)-ene); 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexylbeta-d-glucoside; acetonitrile,(6-(beta-d-glucopyranosyloxy)-2-hydroxy-3,4-dimethoxycyclohexylid; [(1Z,2α,3β,4β,6β)-6-(β-D-Glucopyranosyloxy)-2-hydrox |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does simmondsin affect food intake?

A1: Simmondsin exhibits anorexigenic properties, meaning it reduces food intake. While the exact mechanism is not fully elucidated, research suggests it may involve:

- Interaction with cholecystokinin (CCK) system: Simmondsin's anorexic effect is reversed by devazepide, a peripheral-type cholecystokinin receptor antagonist. [] This suggests involvement of the peripheral CCKA receptors, potentially through the augmentation of satiety signals. []

- Vagus nerve involvement: The anorexic effect of simmondsin is diminished in vagotomized rats, indicating a role for the vagus nerve in mediating its effects. []

- Influence on hormonal regulation: Long-term simmondsin administration in rats has been linked to alterations in thyroid hormone levels, including decreased plasma T3 and T4 concentrations. These changes are likely secondary to reduced food intake. [, ]

Q2: Does simmondsin affect metabolism?

A2: Studies in obese and lean Zucker rats showed that simmondsin, alongside its food intake-reducing effects, influences metabolic parameters. These include:

- Reduced heat production: Both simmondsin treatment and pair-feeding led to a decrease in mean heat production. Interestingly, simmondsin specifically, and not pair-feeding, decreased the diurnal variation in heat production. []

- Altered cholesterol levels: Simmondsin treatment increased plasma total cholesterol levels in both lean and obese Zucker rats, primarily due to an increase in HDL-cholesterol levels. []

- Leptin level reduction: Simmondsin treatment, beyond the reduction caused by decreased food intake, led to a further decrease in blood leptin levels in obese Zucker rats. []

Q3: Does simmondsin have any other biological effects?

A3: Research suggests additional biological activities for simmondsin, including:

- Antifungal activity: Extracts containing simmondsin have shown antifungal activity against plant pathogens, suggesting potential applications as a natural fungicide. []

- Antioxidant properties: Simmondsin exhibits antioxidant properties in vitro, with theoretical calculations supporting its potential as a strong antioxidant. [, ]

- Potential anti-diabetic effects: A novel compound, acarviosine-simmondsin, synthesized by linking acarviosine to simmondsin, displayed both anti-obesity and hypoglycemic activity in mice. []

Q4: What is the molecular formula and weight of simmondsin?

A4: Simmondsin has the molecular formula C19H27NO8 and a molecular weight of 397.42 g/mol.

Q5: How was the structure of simmondsin elucidated?

A5: The structure of simmondsin was determined through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ]

Q6: Are there any known structural analogues of simmondsin?

A6: Yes, several simmondsin analogues have been identified in jojoba meal, including simmondsin 2'-trans-ferulate, 4-demethylsimmondsin, 4,5-didemethylsimmondsin, and various simmondsin ferulates. [, , , , ]

Q7: Is simmondsin stable under different conditions?

A7: Simmondsin's stability can be affected by factors like pH and temperature. For instance, it degrades in alkaline conditions, as observed during sodium hydroxide treatment. []

Q8: Are there any long-term toxicity concerns associated with simmondsin?

A8: Research on long-term toxicity of simmondsin is limited. Further studies are needed to fully evaluate its safety profile, including potential chronic effects.

Q9: How is simmondsin analyzed and quantified?

A9: Various analytical techniques are used for simmondsin analysis, including:

- High-Performance Liquid Chromatography (HPLC): This method is widely used for separation and quantification of simmondsin and its ferulates in jojoba meal and feed. []

- Gas Chromatography (GC): A capillary gas chromatographic method has been developed for simultaneous determination of simmondsin and its ferulates. []

- Thin Layer Chromatography (TLC): This technique is useful for initial separation and identification of simmondsin and related compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

![(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)